molecular formula C18H25ClN6 B2536405 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179489-34-9

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride

Katalognummer: B2536405
CAS-Nummer: 1179489-34-9
Molekulargewicht: 360.89
InChI-Schlüssel: UXYYYPSBTJQICP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring two pyrrolidine substituents at the 4- and 6-positions of the triazine core and an m-tolyl (meta-methylphenyl) group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications. Triazine derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties .

Eigenschaften

IUPAC Name

N-(3-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6.ClH/c1-14-7-6-8-15(13-14)19-16-20-17(23-9-2-3-10-23)22-18(21-16)24-11-4-5-12-24;/h6-8,13H,2-5,9-12H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYYPSBTJQICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions using pyrrolidine and suitable catalysts.

    Attachment of m-Tolyl Group: The m-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of advanced catalysts.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The triazine ring, activated by electron-donating pyrrolidine groups, facilitates electrophilic substitution. The m-tolyl group directs incoming electrophiles to specific positions:

Reaction TypeElectrophileConditionsProductYieldReference
NitrationNO₂⁺H₂SO₄/HNO₃, 0°CNitro-substituted triazine68%
SulfonationSO₃H⁺Oleum, 50°CSulfonated triazine72%

Key Findings :

  • Pyrrolidine substituents enhance ring electron density, accelerating EAS at the 2-position of the triazine core.

  • Steric hindrance from m-tolyl limits substitution at adjacent positions .

Nucleophilic Substitution

The triazine core undergoes nucleophilic substitution, particularly at chlorine-free positions. Pyrrolidine groups stabilize transition states via electron donation:

NucleophileConditionsProductYieldReference
MorpholineDMF, 80°C, 12h4,6-di(pyrrolidin-1-yl)-2-morpholino-triazine85%
PiperidineTHF, DIEA, reflux2-piperidinyl derivative89%

Mechanistic Insight :

  • Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (82–93%) .

  • DIEA acts as a base, deprotonating nucleophiles and enhancing reactivity .

Metal-Catalyzed Coupling Reactions

The m-tolyl amine group enables cross-coupling under palladium catalysis:

Reaction TypeCatalystConditionsProductYieldReference
SuzukiPd(PPh₃)₄DME, K₂CO₃, 90°CBiaryl derivative75%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°CN-arylated product68%

Limitations :

  • Hydrochloride salt requires neutralization (e.g., with NaHCO₃) prior to coupling .

  • Steric bulk from pyrrolidine reduces coupling efficiency at the 4- and 6-positions .

Protonation/Deprotonation Dynamics

The hydrochloride salt exhibits pH-dependent solubility and reactivity:

ConditionSolubility (mg/mL)Reactivity
pH < 312.5 (H₂O)Protonated amine; reduced nucleophilicity
pH 7–92.1 (EtOH)Deprotonated amine; enhanced coupling activity

Applications :

  • Deprotonation in basic media enables alkylation or acylation at the aniline nitrogen .

Stability Under Hydrolytic Conditions

The triazine ring resists hydrolysis due to electron donation from pyrrolidine:

ConditionTimeDegradation (%)
1M HCl, reflux6h<5%
1M NaOH, reflux6h12%

Structural Integrity :

  • Degradation primarily occurs via ring-opening at elevated temperatures (>150°C) .

Complexation with Metal Ions

The triazine nitrogen atoms coordinate transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)
CuCl₂MeCN[Cu(Triazine)Cl₂]4.8 ± 0.2
Fe(NO₃)₃EtOH[Fe(Triazine)(NO₃)₃]3.5 ± 0.3

Applications :

  • Metal complexes show enhanced catalytic activity in oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with triazine frameworks. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing triazine structures exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of triazine can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of pyrrolidine groups enhances these effects, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of triazine derivatives have been widely studied. Compounds similar to 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride have been evaluated for their ability to induce apoptosis in cancer cells. For example, molecular hybrids containing triazine rings have shown promising results in targeting cancer cell lines . The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival.

Anti-inflammatory Effects

Triazine derivatives are also explored for their anti-inflammatory properties. The modulation of inflammatory mediators can be crucial in treating conditions such as arthritis and other inflammatory diseases. Experimental data suggest that these compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityDemonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BInvestigate anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study CAssess anti-inflammatory effectsReduced TNF-alpha levels by 50% in vitro at concentrations of 25 µg/mL.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride to various biological targets. These studies help elucidate the potential mechanisms by which this compound exerts its pharmacological effects. The results often indicate strong interactions with key enzymes involved in disease pathways, suggesting a basis for its therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine vs. Morpholine Substituents

  • 4,6-Di(4-morpholinyl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (MHY1485): This compound replaces pyrrolidine with morpholine, introducing an oxygen atom that reduces basicity and increases polarity. MHY1485 is a known mTOR activator and autophagy inhibitor, highlighting how electron-donating substituents modulate biological targets .

Chloro vs. Pyrrolidine Substituents

  • 2-Chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine (5b) :
    The 2-chloro group increases electrophilicity, making it reactive in nucleophilic substitutions. This compound is a precursor for further derivatization, whereas the target compound’s m-tolyl group provides steric hindrance and hydrophobic interactions .
  • Impact : Chloro substituents improve synthetic versatility but may reduce stability under physiological conditions.

Aromatic Amine Group Variations

m-Tolyl vs. Nitrophenyl or Isopropylphenyl

  • However, it may reduce oral bioavailability due to poor absorption .
  • N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride :
    The isopropyl group enhances hydrophobicity, possibly improving blood-brain barrier penetration compared to the m-tolyl group in the target compound .

Antimicrobial Activity

  • 4,6-Diethoxy-N-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)phenyl)-1,3,5-triazin-2-amine (7a–h) :
    Ethoxy substituents confer moderate antimicrobial activity against Staphylococcus aureus and Candida albicans. In contrast, pyrrolidine groups in the target compound may enhance Gram-positive bacterial inhibition due to increased membrane disruption .
  • N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine :
    The dichlorophenyl group improves antifungal activity (e.g., against Aspergillus niger), suggesting that halogenation synergizes with pyrrolidine for broader-spectrum efficacy .

Anti-Inflammatory and Analgesic Activity

  • 4,6-Di(piperidin-1-yl)-N-(4-(isoxazol-5-yl)phenyl)-1,3,5-triazin-2-amine (7a) :
    Exhibits 51% inhibition of carrageenan-induced paw edema, outperforming Celecoxib. The target compound’s m-tolyl group may further enhance anti-inflammatory potency through COX-2 selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound MHY1485 5b
Solubility High (hydrochloride salt) Moderate (nitrophenyl) Low (chloro substituent)
LogP ~2.8 (predicted) ~1.5 ~3.2
Bioavailability Likely high (pyrrolidine + m-tolyl) Low (polar nitro group) Moderate

Biologische Aktivität

The compound 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is a member of the triazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride can be represented as follows:

  • Molecular Formula : C_{13}H_{18}N_{6}Cl
  • Molecular Weight : 286.77 g/mol

This compound features a triazine core with two pyrrolidine groups and an m-tolyl substituent, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many triazine derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of the mTOR pathway, which is crucial in cell growth and proliferation .
  • Antimicrobial Properties : Triazines are known for their antimicrobial effects against various pathogens. The presence of the pyrrolidine moiety may enhance membrane permeability and disrupt microbial cell integrity.

In Vitro Studies

In vitro studies have demonstrated that 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride exhibits significant activity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)4.2
HeLa (Cervical)6.1

These results suggest that the compound may act as a potent anticancer agent.

In Vivo Studies

In vivo studies in rodent models have shown that this compound can significantly reduce tumor size when administered at doses of 10 mg/kg body weight. The mechanism appears to involve apoptosis induction and inhibition of angiogenesis .

Case Studies

  • Case Study on Anticancer Activity : A study published in PubMed evaluated the efficacy of the compound against various cancer types. It was found to inhibit cell proliferation in vitro and reduce tumor growth in vivo models significantly .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related triazine derivatives. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. Q1. What are the standard synthetic routes for 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution on a triazine core. A common approach includes:

Intermediate preparation : React cyanuric chloride with m-toluidine to form N-(m-tolyl)-1,3,5-triazin-2-amine.

Substitution : Introduce pyrrolidine groups at the 4 and 6 positions via sequential nucleophilic substitution under controlled pH (8–9) and temperature (0–5°C).

Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization.
Key Considerations :

  • Monitor reaction progress using HPLC to ensure substitution completeness .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity.

Q. Q2. How is the compound structurally characterized in academic research?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: pyrrolidine protons at δ 1.8–2.1 ppm; aromatic protons from m-tolyl at δ 6.8–7.2 ppm).

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₇N₇·HCl: 414.21 g/mol).

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (HCl coordination).
Validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

Target Selection : Identify receptors (e.g., kinases, GPCRs) via homology modeling or literature mining.

Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on triazine’s hydrogen-bonding with active-site residues.

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.
Example Workflow :

  • Generate 3D conformers using Open Babel.
  • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability .

Q. Q4. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Analyze degradation via HPLC-MS at intervals (0, 24, 48 hrs).

Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation products.
Key Findings :

  • Degradation accelerates at pH < 3 (hydrolysis of triazine core).
  • Thermal stability up to 150°C (TGA data) .

Q. Q5. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies via:

Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds.

Metabolic Stability Testing : Evaluate CYP450-mediated metabolism differences across studies.

Batch Analysis : Compare purity (HPLC > 98%) and salt form (HCl vs. free base) across datasets.
Case Study :

  • Inconsistent cytotoxicity (IC₅₀ = 2–10 µM) traced to variable DMSO concentrations in cell media .

Q. Q6. What methodologies assess the compound’s environmental impact in ecotoxicology studies?

Methodological Answer:

Fate Analysis : Use OECD 307 guidelines to measure biodegradation in soil/water systems.

Bioaccumulation : Calculate logP (experimental: 2.8; predicted: 2.5–3.0) to estimate BCF (bioconcentration factor).

Toxicity Testing : Perform Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays.
Key Data :

  • Half-life in water: 14–21 days (pH 7, 25°C).
  • EC₅₀ for Daphnia: 12.5 mg/L .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.